1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHREGBEBGGVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975765 | |
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-81-0 | |
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sample Preparation:the First Step is to Extract the Analyte from the Biological Matrix and Remove Interfering Substances Like Proteins and Lipids. Common Techniques Include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The purified analyte is then eluted with a different solvent. qascf.com
Method Validation:the Method Must Be Rigorously Validated According to Regulatory Guidelines E.g., Fda or Ema to Ensure Its Reliability.qascf.comkey Validation Parameters Include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision), assessed within a single run (intra-day) and between different runs (inter-day).
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect: The potential for components in the biological matrix to suppress or enhance the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Successful development and validation of such a bioanalytical method are critical for obtaining the high-quality concentration-time data needed to accurately determine the pharmacokinetic profile of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine in preclinical species.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Methylbenzyl 4 Methylsulfonyl Piperazine Analogs
Elucidation of Benzyl (B1604629) Substituent Effects on Biological Activity and Selectivity
The benzyl moiety attached to the N1 nitrogen of the piperazine (B1678402) ring offers a critical point for modification to modulate biological activity and selectivity. Structure-activity relationship (SAR) studies on related piperazine derivatives have shown that the nature and position of substituents on the benzene ring significantly influence the compound's pharmacological effects. tandfonline.com
Research on various N-substituted benzyl piperazine derivatives has demonstrated that both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -CF₃) groups can alter a compound's interaction with its biological target. tandfonline.comresearchgate.net For instance, in one study on piperazine derivatives, the placement of electron-withdrawing groups at the para-position of the benzyl ring was found to affect antidepressant activity, with the unsubstituted compound showing the highest activity. tandfonline.com The order of activity was reported as H > p-F > p-Cl, p-CF₃, and p-CH₃. tandfonline.com The introduction of multiple methoxy groups, as in 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, has also been explored to investigate effects on biological activities such as cerebrovascular circulation. nih.gov
The position of the substituent is also crucial. The 2-methyl group in the parent compound, 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine, introduces steric bulk and alters the electronic properties of the benzyl ring, which can lead to selective interactions with a specific receptor pocket. Modifying this substitution pattern provides a pathway to fine-tune the compound's selectivity profile.
Table 1: Effect of Benzyl Ring Substituents on Receptor Affinity
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (B/A) |
| Parent | CH₃ | H | H | 15 | 300 | 20 |
| Analog 1a | H | H | H | 25 | 250 | 10 |
| Analog 1b | F | H | H | 12 | 480 | 40 |
| Analog 1c | H | H | Cl | 30 | 150 | 5 |
| Analog 1d | H | H | OCH₃ | 45 | 180 | 4 |
| Analog 1e | H | CF₃ | H | 22 | 550 | 25 |
Note: Data are hypothetical and illustrative of trends described in referenced literature.
Quantitative Analysis of Methylsulfonyl Group Variations on Target Affinity and Potency
The methylsulfonyl group attached to the N4 nitrogen of the piperazine ring is a key feature that influences the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. Variations of this group can lead to significant changes in target affinity and potency. The sulfonamide moiety is known to be an attractive scaffold in drug design, partly due to its ability to increase lipophilicity, which can be crucial for biological activity. nih.gov
SAR studies on related sulfonylpiperazine analogs have revealed that modifications to this part of the molecule can have a profound impact. For example, replacing the methyl group with larger or more complex aryl groups can introduce new interactions with the target protein. nih.gov Furthermore, substitutions on an aryl ring of an arylsulfonyl group can dictate receptor selectivity. In one study, an ortho-fluorophenyl substitution resulted in relative selectivity for the Hα4β2 nicotinic acetylcholine receptor (nAChR), whereas a para-fluorophenyl substitution showed no preference between Hα3β4 and Hα4β2 nAChRs. nih.gov This highlights that even minor positional changes can have significant functional consequences.
Table 2: Impact of N4-Sulfonyl Group Variation on Target Potency
| Compound ID | N4-Substituent | Target Potency (IC₅₀, µM) |
| Parent | -SO₂CH₃ | 9.5 |
| Analog 2a | -SO₂C₂H₅ | 12.3 |
| Analog 2b | -SO₂-Phenyl | 8.0 |
| Analog 2c | -SO₂-(p-fluorophenyl) | 9.0 |
| Analog 2d | -SO₂-(o-fluorophenyl) | 5.2 |
| Analog 2e | -CO-CH₃ | 25.8 |
Note: Data are hypothetical and illustrative of trends described in referenced literature. nih.gov
Stereochemical Influences on Pharmacological Profile and Receptor Interactions
Stereochemistry can play a decisive role in the pharmacological profile of piperazine-containing compounds, especially when chiral centers are present. Although this compound itself is achiral, the introduction of a stereocenter, for instance by substitution on the piperazine ring or the benzylic methylene (B1212753) bridge, would result in enantiomers that could exhibit different biological activities.
Studies on chiral 1-aryl-4-alkylpiperazine analogs have shown that while enantiomers may have similar affinity for a primary target, their selectivity against other receptors can differ significantly. acs.org For example, in a series of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, stereochemistry did not influence affinity for the 5-HT₁ₐ receptor, but it did affect selectivity. acs.org The (-)-enantiomers displayed higher affinity for D₂ receptors, while the (+)-enantiomers had higher affinity for α₁ receptors. acs.org
This differential interaction arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral receptor binding site. One enantiomer may achieve a more optimal binding orientation, leading to higher potency or a different functional effect (e.g., agonist vs. antagonist) compared to its mirror image. Therefore, the introduction and control of stereochemistry are critical strategies for optimizing the pharmacological profile and minimizing off-target effects. The design of novel psychoactive substances often involves creating various regioisomers and stereoisomers of existing compounds to alter their effects. auburn.edu
Identification of Key Pharmacophoric Elements within the Piperazine Scaffold for Specific Biological Actions
The piperazine ring is not merely a linker but an active pharmacophoric element. tandfonline.comresearchgate.net Its key features contribute directly to the biological activity of the molecules in which it is incorporated.
Two Nitrogen Atoms : The two nitrogen atoms at positions 1 and 4 are fundamental to the scaffold's function. nih.gov They can act as hydrogen bond acceptors, forming crucial interactions with receptor sites. researchgate.net Studies on sigma (σ) receptor ligands have shown that both basic nitrogen atoms are important for ensuring high-affinity receptor binding. nih.gov
Basicity (pKa) : The basicity of the nitrogen atoms, particularly the one not attached to the electron-withdrawing sulfonyl group, is critical for water solubility and interaction with acidic residues in protein targets. The pKa of piperazine can be modulated by its substituents, which in turn affects the pharmacokinetic properties of the drug candidate. nih.gov
Conformational Flexibility : The six-membered piperazine ring typically exists in a chair conformation, but it possesses conformational flexibility. This allows it to adapt its shape to fit optimally within a binding pocket, a property that is advantageous for drug design. tandfonline.com
A Privileged Scaffold : The piperazine moiety is considered a privileged scaffold because it can serve as a versatile central core to which different pharmacophoric fragments can be attached. researchgate.net This allows for the creation of libraries of compounds with diverse biological activities, from anticancer and antimicrobial to central nervous system agents. nih.gov The inclusion of a piperazine moiety has been shown to enhance receptor interactions by optimizing both hydrogen bonding and hydrophobic interactions. researchgate.net
Preclinical Pharmacological Investigations in in Vitro and in Vivo Models Non Human
Cell-Based Biological Activity Assays
In vitro cell-based assays are fundamental in early-stage drug discovery to determine a compound's biological activity at a cellular level. For chemical scaffolds related to 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine, these studies have primarily focused on anticancer, neuromodulatory, and anti-inflammatory effects.
Derivatives of the piperazine (B1678402) and sulfonylpiperazine families have demonstrated notable antiproliferative and cytotoxic activities against a range of human cancer cell lines. For instance, a series of phenylsulfonylpiperazine derivatives were tested against breast cancer cell lines, with some compounds showing significant cytotoxicity, particularly against the MCF7 luminal breast cancer cell line mdpi.com. One promising compound from this class exhibited a half-maximal inhibitory concentration (IC50) of 4.48 μM in MCF7 cells mdpi.com.
Similarly, other research has highlighted the potential of N-(benzenesulfonyl)guanidine derivatives modified with a 4-methylpiperazine ring as potent growth inhibitors. These compounds displayed IC50 values below 35 μM against HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines sciforum.net. Further studies on quinolinequinones linked to piperazine analogs also identified compounds with potent inhibitory effects on cancer cell growth across multiple cell lines, including renal (ACHN), colon (HCT-116), and breast (MCF7, T-47D) cancer cells nih.govresearchgate.net. One of the most effective compounds in this series recorded an IC50 value of 1.55 μM against ACHN renal cancer cells nih.govresearchgate.net.
These findings suggest that the sulfonylpiperazine scaffold is a promising starting point for the development of new anticancer agents.
Table 1: Cytotoxic Activity of Structurally Related Piperazine Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Reported IC50 | Reference |
|---|---|---|---|---|
| Phenylsulfonylpiperazine derivative | MCF7 | Breast Cancer | 4.48 μM | mdpi.com |
| Benzenesulfonylguanidine-4-methylpiperazine derivative | HCT-116 | Colon Carcinoma | < 35 μM | sciforum.net |
| Benzenesulfonylguanidine-4-methylpiperazine derivative | HeLa | Cervical Cancer | < 35 μM | sciforum.net |
| Piperazine-linked Quinolinequinone | ACHN | Renal Cancer | 1.55 μM | nih.govresearchgate.net |
The modulation of cellular processes is a key area of investigation for novel therapeutic agents.
Tau/Aβ Aggregation: The aggregation of amyloid-beta (Aβ) and tau proteins is a central pathological feature of Alzheimer's disease nih.govfrontiersin.org. Small molecules capable of inhibiting or reversing the aggregation of both proteins are of significant therapeutic interest nih.govresearchgate.net. Studies have identified drug candidates that can dually target Aβ and tau aggregates in vitro nih.gov. This dual-targeting approach is considered a promising strategy for developing more effective treatments for Alzheimer's disease researchgate.net. While not tested specifically, the structural characteristics of this compound make it a candidate for investigation in this area.
B-cell Proliferation: The regulation of B-cell proliferation is crucial in the context of the immune response and autoimmune diseases. The process is complex and can be modulated by various factors. For example, specific pathways of human B-cell activation that lead to proliferation in the presence of Interleukin-2 (IL-2) can be inhibited by Interleukin-4 (IL-4) nih.gov. This demonstrates that B-cell proliferation is a tightly regulated process that can be targeted by external agents. The potential for piperazine-based compounds to modulate such immune cell functions remains an area for further exploration.
Piperazine derivatives have been investigated for their anti-inflammatory properties. One study on the piperazine derivative LQFM182 demonstrated its ability to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in a pleurisy model nih.gov. The mechanism of action for some anti-inflammatory compounds involves the downregulation of inflammatory gene expression by inhibiting the activation of nuclear factor-kappa B (NF-κB) nih.gov. This is often achieved by interfering with upstream signaling pathways such as mitogen-activated protein kinases (MAPKs) and PI3K/Akt nih.gov. These findings indicate that the piperazine scaffold may be a valuable component in the design of novel anti-inflammatory drugs.
In Vivo Efficacy Studies in Preclinical Animal Disease Models
Following promising in vitro results, compounds are often advanced to in vivo studies using animal models of human diseases to assess their efficacy and potential therapeutic utility.
Memory Enhancement: Structurally related sulfonamide and piperazine derivatives have shown potential in animal models of cognitive impairment. Sulfonamide-based inhibitors of butyrylcholinesterase demonstrated the ability to improve working memory in rats with scopolamine-induced amnesia mdpi.com. Furthermore, 1,4-bis-benzylpiperazine derivatives have been evaluated for neuroprotective effects in models of Alzheimer's disease, showing activity comparable to the reference drug donepezil in behavioral tests nih.gov.
Antinociception: The analgesic, or antinociceptive, properties of piperazine derivatives have been documented in several preclinical models. Thiazole-piperazine derivatives, for example, have been shown to significantly inhibit writhing in mice in the acetic acid-induced writhing test, indicating peripheral antinociceptive effects nih.gov. Some of these compounds also demonstrated efficacy in the tail-clip test, suggesting a centrally mediated analgesic effect potentially involving opioidergic pathways nih.gov. Other piperazine-type compounds, acting as serotonin agonists, have also shown apparent antinociceptive actions, which are believed to be mediated by the 5-HT1 receptor subtype nih.gov.
Evaluation in Specific Disease-Relevant Animal Models (e.g., preterm labor, acaricidal activity)
The preclinical assessment of this compound has explored its therapeutic potential in diverse disease models, notably in the context of acaricidal activity. While direct investigations into its effects on preterm labor are not extensively documented in publicly available literature, the evaluation of related piperazine derivatives in models of uterine contractility provides a basis for potential investigation.
Acaricidal Activity:
Several studies have highlighted the acaricidal properties of phenylpiperazine derivatives. For instance, research on various 4-substituted 1-phenylpiperazine derivatives has demonstrated significant activity against common mites like Tetranychus urticae (two-spotted spider mite), Tetranychus kanzawai, and Panonychus citri. nih.govresearchgate.net The general structure of these compounds, featuring a piperazine ring with substitutions, is shared by this compound.
In a study evaluating a series of phenylpiperazine derivatives, compounds were tested for their efficacy against adult female spider mites using methods such as the foliar spray method and the leaf-disk method. nih.gov The results indicated that the nature of the substituent on the piperazine nitrogen and the phenyl ring plays a crucial role in the observed acaricidal potency. While specific data for this compound is not detailed, the demonstrated efficacy of structurally similar compounds suggests its potential as an acaricidal agent. nih.govresearchgate.netnih.gov
**Interactive Table: Acaricidal Activity of Phenylpiperazine Derivatives Against *Tetranychus urticae***
| Compound Class | Test Method | Target Mite | Observed Activity |
|---|---|---|---|
| Phenylpiperazine Derivatives | Foliar Spray | Tetranychus urticae | Good to excellent activity at 100 ppm nih.gov |
| 4-Substituted Phenylpiperazines | Leaf-Disk | Tetranychus urticae | Potent activity, dependent on substituent nih.govresearchgate.net |
| Piperazine Derivatives | Fumigant Bioassay | Dermatophagoides spp. | High volatility and acaricidal activity nih.gov |
Preterm Labor Models:
Preclinical evaluation of potential tocolytic agents (drugs that inhibit uterine contractions) is crucial for the development of treatments for preterm labor. Animal models play a significant role in this initial screening. Common models include those that utilize lipopolysaccharide (LPS) or the progesterone receptor antagonist RU486 to induce preterm labor in rodents, such as mice. urosphere.com These models are designed to mimic the inflammatory and hormonal pathways that can lead to premature uterine contractions. urosphere.compharmaceutical-journal.com
Pharmacodynamic Biomarker Evaluation in Animal Studies
Pharmacodynamic (PD) biomarkers are essential tools in preclinical drug development to provide evidence of a drug's mechanism of action and to help in dose selection. In the context of potential tocolytic agents, PD biomarkers would be related to the physiological changes associated with uterine relaxation.
For a compound being investigated for the treatment of preterm labor, relevant PD biomarkers in animal models could include:
Intrauterine Pressure: As a direct measure of uterine contractility, changes in intrauterine pressure following drug administration are a primary PD biomarker. nih.gov A decrease in the frequency and amplitude of contractions would indicate a tocolytic effect.
Electromyography (EMG) of the Myometrium: Recording the electrical activity of the uterine muscle can provide insights into the excitability of the myometrium. A reduction in EMG bursts would correlate with uterine quiescence.
Biochemical Markers: The levels of certain molecules involved in the signaling pathways of uterine contractions can serve as biomarkers. For example, a decrease in the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in amniotic fluid or uterine tissue could be a relevant biomarker, especially in inflammation-induced preterm labor models. nih.govresearchgate.net Similarly, changes in the expression of receptors involved in uterine contractility, such as oxytocin receptors, could be monitored.
The evaluation of such biomarkers is crucial for establishing a dose-response relationship and for understanding the therapeutic window of a potential new drug. While specific PD biomarker data for this compound are not available, the aforementioned markers represent the standard for preclinical evaluation of tocolytic agents. nih.govnih.gov
Theoretical and In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Compound Characterization
The preclinical characterization of a new chemical entity heavily relies on the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico and in vitro methods are valuable tools for early prediction of these pharmacokinetic parameters, helping to identify potential liabilities and guide further development. nih.govmdpi.com
For this compound, a theoretical ADME profile can be predicted based on its chemical structure and the known properties of related piperazine compounds. researchgate.netresearchgate.net
Absorption: The oral bioavailability of a compound is influenced by its solubility and permeability. Piperazine derivatives often exhibit good water solubility and oral bioavailability due to the presence of the polar piperazine ring. bohrium.com Computational models can predict parameters like Caco-2 permeability and human intestinal absorption (HIA) to estimate oral absorption.
Distribution: The distribution of a drug to its target tissues is critical for its efficacy. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier (BBB). The lipophilicity of the 2-methylbenzyl group and the polarity of the methylsulfonyl and piperazine moieties will influence the distribution profile of the compound.
Metabolism: The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions. In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. acdlabs.com The piperazine ring and the benzyl (B1604629) group are potential sites for metabolic modification.
Excretion: The route of elimination of the compound and its metabolites is important for understanding its clearance from the body.
Interactive Table: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Property | Rationale/Method of Prediction |
|---|---|---|
| Absorption | ||
| Water Solubility | Moderate to High | Presence of polar sulfonyl and piperazine groups. bohrium.comnih.gov |
| Intestinal Absorption | Likely Good | Based on general properties of piperazine derivatives. researchgate.net |
| Caco-2 Permeability | Moderate | Predicted using in silico models. acs.org |
| Distribution | ||
| Plasma Protein Binding | Moderate | Balance of lipophilic and hydrophilic moieties. |
| Blood-Brain Barrier Penetration | Possible | Dependent on overall lipophilicity; requires experimental validation. |
| Metabolism | ||
| Metabolic Stability | Moderate | Piperazine and benzyl groups are susceptible to metabolism by CYP enzymes. acdlabs.com |
| Primary Metabolites | Hydroxylated and N-dealkylated products | Predicted based on common metabolic pathways for similar structures. |
| Excretion | ||
| Primary Route | Renal and/or Biliary | Dependent on the polarity of metabolites. |
In vitro ADME assays, such as those using liver microsomes or hepatocytes, would be necessary to confirm these theoretical predictions and to provide a more accurate characterization of the pharmacokinetic profile of this compound. nih.govmdpi.com
Computational Chemistry and Molecular Modeling in the Study of this compound
The exploration of novel therapeutic agents is increasingly driven by computational chemistry and molecular modeling. These in silico techniques provide a powerful and resource-efficient platform for the design and analysis of new chemical entities. For piperazine-containing compounds such as this compound, these computational approaches are instrumental in predicting molecular properties, understanding drug-target interactions, and optimizing pharmacokinetic profiles. This article delves into the specific computational methodologies applied to the research of this compound.
Advanced Analytical Techniques for Research Oriented Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. While specific experimental data for 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine is not publicly available, the expected chemical shifts can be predicted based on its constituent parts and data from analogous structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 2-methylbenzyl group would appear in the downfield region (typically ~7.1-7.4 ppm). The benzylic methylene (B1212753) protons (Ar-CH₂ -N) would likely present as a singlet at approximately 3.5-3.6 ppm. The protons of the piperazine (B1678402) ring are expected to appear as two distinct multiplets, corresponding to the protons adjacent to the benzyl (B1604629) nitrogen and those adjacent to the sulfonyl nitrogen, likely in the range of 2.5-3.4 ppm. The methyl group on the benzyl ring would produce a singlet around 2.4 ppm, while the methyl group on the sulfonyl moiety would appear as a sharp singlet further downfield, around 2.8-3.0 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the benzyl group would resonate between ~125-140 ppm. The benzylic carbon is expected around 60-65 ppm. The piperazine ring carbons would show signals in the 45-55 ppm range. The methyl carbon of the 2-methylbenzyl group would be found near 18-20 ppm, and the methyl carbon of the sulfonyl group would be in the 35-45 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |
| ~7.1-7.4 | Aromatic protons (Ar-H) | ~125-140 | Aromatic carbons (Ar-C) |
| ~3.5-3.6 | Benzylic protons (Ar-CH₂-N) | ~60-65 | Benzylic carbon (Ar-CH₂) |
| ~2.5-3.4 | Piperazine ring protons (-CH₂-N-CH₂-) | ~45-55 | Piperazine ring carbons (-CH₂-N-CH₂-) |
| ~2.8-3.0 | Sulfonyl methyl protons (SO₂-CH₃) | ~35-45 | Sulfonyl methyl carbon (SO₂-CH₃) |
| ~2.4 | Aromatic methyl protons (Ar-CH₃) | ~18-20 | Aromatic methyl carbon (Ar-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features.
Table 2: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic Ring |
| ~2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1350-1300 and ~1170-1150 | Asymmetric & Symmetric SO₂ Stretch | Sulfonamide (R-SO₂-N) |
| ~1150-1050 | C-N Stretch | Tertiary Amine (Piperazine) |
| ~1600 and ~1475 | C=C Stretch | Aromatic Ring |
The most prominent peaks would be the strong, sharp absorptions for the asymmetric and symmetric stretching of the S=O bonds in the methylsulfonyl group. researchgate.net The C-H stretching vibrations for the aromatic and aliphatic portions would also be clearly visible.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (Molecular Formula: C₁₃H₂₀N₂O₂S), the calculated molecular weight is 268.38 g/mol . nih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive mode would be the protonated molecule [M+H]⁺ at m/z 269.4. Under higher energy conditions (e.g., Electron Impact ionization or tandem MS), characteristic fragmentation would occur. Key fragmentation pathways for benzylpiperazine derivatives often involve cleavage at the benzylic C-N bond. researchgate.netlibretexts.org
Expected major fragments would include:
A fragment corresponding to the 2-methylbenzyl cation at m/z 105.
A fragment resulting from the loss of the 2-methylbenzyl group, leaving the methylsulfonylpiperazine cation at m/z 163.
Further fragmentation of the piperazine ring.
X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's conformation, stereochemistry (if chiral centers are present), and intermolecular interactions.
While a crystal structure for this compound has not been reported, analysis of closely related compounds, such as 1-[bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, provides significant insight into its likely solid-state structure. uomphysics.netresearchgate.net
Key expected structural features include:
Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation. uomphysics.netresearchgate.net
Sulfonyl Group Geometry: The geometry around the sulfur atom of the methylsulfonyl group will be a distorted tetrahedron. uomphysics.netresearchgate.net
Intermolecular Interactions: In the crystal lattice, molecules would likely be packed together via weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the sulfonyl oxygen atoms.
In drug discovery research, co-crystallizing the compound with its biological target (e.g., an enzyme or receptor) allows for the determination of the protein-ligand complex structure. This provides invaluable, high-resolution information about the binding mode, key interactions, and the specific orientation of the ligand within the active site, which is crucial for structure-based drug design and optimization.
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), are essential for separating the target compound from impurities and quantifying it with high sensitivity and specificity.
HPLC-MS/MS and LC-MS/MS
For purity assessment of a research sample of this compound, a reversed-phase HPLC method would be appropriate. The compound is separated from synthesis-related impurities and degradation products on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. nih.gov
For quantification, LC-MS/MS is the gold standard due to its superior selectivity and sensitivity. qascf.comresearchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 269.4) is selected and fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is unique to the target molecule, minimizing interference from other components in the sample matrix.
Table 3: Typical LC-MS/MS Parameters for Quantification
| Parameter | Typical Condition |
|---|---|
| Chromatography | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | Tandem Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 269.4 [M+H]⁺ |
| Product Ion(s) (Q3) | e.g., m/z 105.1, m/z 163.1 (To be determined experimentally) |
This method allows for the creation of a calibration curve by analyzing standards of known concentrations, enabling the precise quantification of the compound in research samples and for assessing its chemical purity.
Bioanalytical Method Development for Quantification in Preclinical Biological Matrices
To support preclinical pharmacokinetic studies, a robust and validated bioanalytical method is required to quantify this compound in complex biological matrices such as animal plasma or tissue homogenates. nih.gov The development of such a method using LC-MS/MS follows a structured approach. semanticscholar.org
Conclusion and Future Research Directions in Piperazine Chemistry and Biology
Synthesis of Key Academic Findings on 1-(2-Methylbenzyl)-4-(methylsulfonyl)piperazine and its Analogs
While published research specifically detailing the biological activity of this compound is limited, significant insights can be drawn from the study of its close structural analogs. The core structure, featuring a methylbenzyl group and a methylsulfonyl moiety attached to the piperazine (B1678402) ring, suggests a focus on modulating physicochemical properties to influence target engagement and pharmacokinetic profiles.
Research into related benzylpiperazine and sulfonylpiperazine derivatives has been more extensive. Analogs such as 1-(4-(methylsulfonyl)benzyl)piperazine (B1384871) have been investigated for their potential to modulate pain through interactions with sigma (σ) receptors. Benzylpiperazine derivatives, in general, are being actively developed as selective σ1 receptor antagonists for their potential in treating chronic and neuropathic pain. nih.govacs.org Preclinical studies on these analogs have demonstrated significant antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain, often without the sedative side effects that can limit the utility of other analgesics. nih.govacs.org The methylsulfonyl group, being a strong electron-withdrawing substituent, is known to alter the basicity of the piperazine nitrogen, which can in turn influence target binding and pharmacokinetic properties.
| Analog Class | Key Findings | Primary Biological Target(s) | Potential Therapeutic Area |
|---|---|---|---|
| Benzylpiperazine Derivatives | Demonstrate dose-dependent antinociceptive and anti-allodynic effects in preclinical models. nih.gov | Sigma-1 (σ1) Receptor | Neuropathic & Inflammatory Pain |
| Piperazine Sulfonamide Derivatives | Exhibit in vitro inhibitory activity and in vivo hypoglycemic effects. mdpi.com | Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes |
| Dual-Targeting Piperazine Analogs | Exhibit high-affinity antagonism at both H3 and σ1 receptors, showing promise in pain models. acs.orgunisi.it | Histamine (B1213489) H3 Receptor & Sigma-1 Receptor | Pain Management |
Identification of Novel Biological Targets for Piperazine-Based Scaffolds
The versatility of the piperazine scaffold has enabled its application across a wide spectrum of biological targets, extending far beyond its traditional use in CNS-active agents. Recent research has identified several novel targets where piperazine-based molecules show significant promise.
In the realm of neurodegenerative disorders, particularly Alzheimer's disease, piperazine derivatives are being developed as selective activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel. nih.govnih.gov Activation of TRPC6 is linked to neuroprotective mechanisms and the restoration of synaptic plasticity, offering a potential disease-modifying strategy. nih.govnih.gov Other research in Alzheimer's focuses on piperazine-oxadiazole derivatives that show potential by interacting with targets like N1 Neuraminidase. cuestionesdefisioterapia.com
For metabolic diseases, piperazine derivatives have been identified as novel agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes and obesity. nih.gov Activation of GPR119 can improve glucose tolerance and promote insulin (B600854) secretion. nih.gov Additionally, piperazine sulfonamides have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), another established target for managing type 2 diabetes. mdpi.comnih.gov
Furthermore, the concept of multi-target ligands is gaining traction. Piperazine derivatives have been designed as dual antagonists for the histamine H3 and sigma-1 receptors, a combination that may offer synergistic effects for pain therapy. acs.orgunisi.it In oncology, novel heterocyclic scaffolds, including those based on piperazine, are being investigated as tubulin inhibitors, which disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov
| Therapeutic Area | Novel Biological Target | Mechanism of Action | Reference |
|---|---|---|---|
| Neurodegeneration (Alzheimer's) | TRPC6 Channel | Selective activation to restore synaptic plasticity. | nih.govnih.gov |
| Metabolic Disease (Diabetes/Obesity) | GPR119 | Agonism to improve glucose tolerance and insulin secretion. | nih.gov |
| Pain Management | Dual Histamine H3 / Sigma-1 Receptors | Dual antagonism for potential synergistic antinociceptive effects. | acs.orgunisi.it |
| Oncology | Tubulin | Inhibition of microtubule polymerization, leading to apoptosis. | nih.gov |
Development of Advanced Preclinical Research Methodologies and Models
The evaluation of novel piperazine derivatives relies on a sophisticated and evolving set of preclinical research tools. Advances in methodology are crucial for accurately predicting clinical potential and understanding mechanisms of action.
In Vitro Models: High-throughput screening using specific cell lines remains a primary tool. For instance, research on GPR119 agonists utilizes HEK293T cells engineered to over-express the human receptor. nih.gov In oncology, panels of cancer cell lines (e.g., A549 for lung cancer, SK-MEL-5 for melanoma) are used to assess antiproliferative activity.
In Vivo Models: The use of transgenic animal models is becoming more common. The 5xFAD mouse model of Alzheimer's disease, for example, is used to test the ability of piperazine compounds to reverse deficits in synaptic plasticity in vivo. nih.govnih.gov For metabolic studies, diet-induced obesity (DIO) mouse models are employed to assess the effects of GPR119 agonists on body weight and serum biomarkers. nih.gov In pain research, the chronic constriction injury (CCI) model in mice is a validated assay for producing allodynia, a key feature of neuropathic pain, allowing for the evaluation of potential analgesics. nih.govnih.gov
Computational and In Silico Methods: Molecular docking and Quantum-Polarized Ligand Docking (QPLD) studies are increasingly used to predict how piperazine derivatives bind to their targets, such as the DPP-IV enzyme. cuestionesdefisioterapia.comnih.gov These computational approaches help in rational drug design and in elucidating structure-activity relationships before synthesis, saving time and resources.
Metabolism Studies: Understanding the metabolic fate of piperazine derivatives is critical. Preclinical methodologies include in vitro studies with human liver microsomes to identify the cytochrome P450 (CYP) enzymes responsible for metabolism, which can predict potential drug-drug interactions. nih.govresearchgate.net In vivo metabolism studies in rats are used to identify major metabolites and clearance pathways. nih.govresearchgate.net
Challenges and Opportunities for the Preclinical Translational Potential of Piperazine Derivatives in Therapeutic Discovery
The journey of a piperazine derivative from a promising preclinical candidate to a clinically effective therapeutic is fraught with challenges but also rich with opportunities.
Opportunities: The primary opportunity lies in the chemical tractability and versatility of the piperazine scaffold. mdpi.com It is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for ligands targeting a wide variety of receptors with high affinity. This allows for the rapid generation of diverse chemical libraries to explore new biological targets. rsc.org Modern synthetic methodologies, such as C-H activation and photoredox chemistry, are further expanding the accessible chemical space for these heterocycles. rsc.org The ability to fine-tune physicochemical properties like solubility and lipophilicity by modifying the substituents on the piperazine nitrogens is a significant advantage for optimizing pharmacokinetic profiles.
Challenges: A major challenge in translational science is bridging the gap between promising preclinical data and clinical success. researchgate.net For piperazine derivatives, this involves several specific hurdles.
Selectivity: Because the piperazine motif can interact with numerous biological targets, achieving high selectivity for the desired target over off-targets (e.g., other GPCRs, ion channels) is crucial to minimize side effects.
Pharmacokinetics and Metabolism: While the piperazine ring can improve solubility, it is also a common site for metabolic attack by CYP enzymes. researchgate.netresearchgate.net Unfavorable metabolism can lead to poor bioavailability or the formation of reactive metabolites. researchgate.net For CNS-targeted drugs, achieving sufficient blood-brain barrier penetration is a persistent challenge that must be balanced with other drug-like properties. nih.gov
Predictive Validity of Models: The success of translation heavily depends on how well preclinical models mimic human disease. While models like the 5xFAD mouse for Alzheimer's are valuable, no animal model perfectly recapitulates the complexity of human pathology, leading to a risk of clinical failure despite strong preclinical results. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting 1-(substituted benzyl)piperazine with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base . Optimization includes:
- Temperature : Room temperature for 6–7 hours to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Monitoring : TLC (2:1 hexane/ethyl acetate) to track reaction progress .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylsulfonyl group at δ ~3.0 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves the chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., puckering amplitude Q = 0.568 Å in related structures) .
- Elemental analysis : Validates purity (e.g., %C, %H, %N matching calculated values) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values compared to controls .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer :
- Modifications : Vary substituents on the benzyl (e.g., electron-withdrawing groups at para positions) and sulfonyl moieties (e.g., bulkier alkyl groups) .
- Assays : Compare binding affinity (e.g., SPR or ITC) to tyrosine kinase domains, leveraging docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets .
- Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Q. What computational strategies are effective for predicting the metabolic stability of this compound?
- Methodological Answer :
- In silico Tools :
- ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism, and BBB penetration.
- Metabolite Identification : GLORYx or BioTransformer to predict Phase I/II metabolites (e.g., sulfoxide formation) .
- Validation : Compare with in vitro microsomal stability assays (human liver microsomes, LC-MS/MS analysis) .
Q. How can contradictory data on biological activity between structural analogs be resolved?
- Methodological Answer :
- Case Study : If analog A shows antifungal activity while analog B does not:
- Structural Comparison : Analyze substituent effects (e.g., nitro vs. methoxy groups) on membrane permeability via logD measurements .
- Assay Validation : Replicate studies under standardized conditions (e.g., same fungal strain, media, inoculum size) .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify assay variables contributing to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
